6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
6-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-4-9-10(5-8)15-11(14)13(9)6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYJCGRRDMDFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)N)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457420-33-5 | |
| Record name | 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyclopropylmethyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the cyclization process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrobenzoxazoles, and various substituted benzoxazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the benzoxazolone ring is critical for modulating physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Cyclopropylmethyl vs. Methyl: The cyclopropyl group enhances metabolic stability due to its rigid, non-linear structure, which resists oxidative degradation compared to the flexible methyl group .
- Benzyl vs. Benzoyl : The benzyl group in 3-(3-methylphenyl)methyl derivatives increases molecular weight (254.28 g/mol) and lipophilicity, while benzoyl derivatives are intermediates in synthesizing bioactive molecules .
Physicochemical Properties
- Lipophilicity : Cyclopropylmethyl (LogP ~2.5 estimated) offers a balance between hydrophobicity and solubility, whereas 3-methylbenzyl derivatives (LogP ~3.0) may face solubility challenges .
- Metabolic Stability : The cyclopropyl group’s resistance to cytochrome P450-mediated oxidation makes it advantageous in drug design compared to ethyl or benzyl groups .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzoxazolone precursors. For example, 5-amino-2,3-dihydro-1,3-benzoxazol-2-one derivatives (CAS 14733-77-8) are synthesized via condensation of o-aminophenol derivatives with carbonylating agents under controlled pH and temperature . The cyclopropane methyl group can be introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃. Reaction progress is monitored via TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and cyclopropane integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₁N₂O₂ requires exact mass 217.0872).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, though this requires high-quality crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of benzoxazolone derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural modifications. Systematic approaches include:
- Comparative Structure-Activity Relationship (SAR) Studies : Test this compound alongside analogs (e.g., 3-(4-fluorobenzyl) derivatives) to isolate substituent effects .
- Binding Assays : Use radioligand displacement or surface plasmon resonance (SPR) to quantify affinity for targets like GABA receptors or COX enzymes .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with binding pockets, reconciling discrepancies between in vitro and in vivo data .
Q. What crystallographic methodologies are recommended for resolving the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Structure Solution : Employ SHELXD for phase determination via direct methods or experimental phasing (e.g., SAD/MAD) .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (target R₁ < 0.05). ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .
Q. How can researchers address inconsistencies in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask or HPLC-based methods in multiple solvents (e.g., DMSO, PBS) under controlled pH (2–9) and temperature (4–37°C).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation products.
- Crystallinity Analysis : Compare amorphous vs. crystalline forms via XRD, as crystallinity impacts solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
